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molecular formula C14H15NO5S B8315303 1-Methoxy-4-(N,N-dimethylaminosulfonyl)-2-naphthalenecarboxylic acid

1-Methoxy-4-(N,N-dimethylaminosulfonyl)-2-naphthalenecarboxylic acid

Cat. No. B8315303
M. Wt: 309.34 g/mol
InChI Key: QFGLNOWHPAPIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958945

Procedure details

A solution of methyl 1-methoxy-4-(N,N-dimethylaminosulfonyl)-2-napthalenecarboxylate (2.3 g; 7.13 mmol; 1 eq) is refluxed in 50% ethanol with 428 mg of NaOH (10.71 mmol; 1.5 eq) for 2 h. Next, the solvent is evaporated off under vacuum and the residue is taken up in water and extracted once with ethyl acetate. 1N HCl is added to the aqueous phase to pH 1-2. The mixture is extracted twice with dichloromethane, dried and evaporated.
Name
methyl 1-methoxy-4-(N,N-dimethylaminosulfonyl)-2-napthalenecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:18])[CH3:17])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([O:21]C)=[O:20].[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:17])[CH3:18])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
methyl 1-methoxy-4-(N,N-dimethylaminosulfonyl)-2-napthalenecarboxylate
Quantity
2.3 g
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)C(=O)OC
Name
Quantity
428 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, the solvent is evaporated off under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted once with ethyl acetate
ADDITION
Type
ADDITION
Details
1N HCl is added to the aqueous phase to pH 1-2
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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